molecular formula C18H25N3O5S B1448780 boc-Histidinol(tos) CAS No. 1169760-85-3

boc-Histidinol(tos)

Cat. No.: B1448780
CAS No.: 1169760-85-3
M. Wt: 395.5 g/mol
InChI Key: AEWHAXIIURXGRI-HNNXBMFYSA-N
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Description

tert-Butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a hydroxy group, and a sulfonylimidazole moiety

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10,12,15,22H,9,11H2,1-4H3,(H,20,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHAXIIURXGRI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boc-Histidinol(tos) typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the hydroxy group and the sulfonylimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, boc-Histidinol(tos) is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, boc-Histidinol(tos) has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of boc-Histidinol(tos) involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the sulfonylimidazole moiety can interact with enzyme active sites. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

    Sulfonylimidazole derivatives: Compounds with similar sulfonylimidazole moieties used in medicinal chemistry.

Uniqueness

tert-Butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Boc-Histidinol(tos), or N-Boc-Nim-tosyl-L-histidinol, is a compound with significant implications in biological research, particularly concerning its role as a histidine kinase inhibitor and its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

  • Molecular Formula : C18_{18}H25_{25}N3_3O5_5S
  • Molecular Weight : 395.5 g/mol

Boc-Histidinol(tos) features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during chemical reactions.

Boc-Histidinol(tos) acts primarily as an inhibitor of histidine kinases (HKs), which are critical components in bacterial two-component signal transduction systems. These kinases play essential roles in various physiological processes, including:

  • Signal Transduction : HKs autophosphorylate on a conserved histidine residue in response to stimuli, transferring the phosphoryl group to response regulators that modulate gene expression .
  • Antibacterial Activity : By inhibiting HKs, Boc-Histidinol(tos) has potential applications as an antibacterial agent, particularly against resistant strains of bacteria .

Inhibition Studies

A comprehensive study evaluated the inhibitory effects of Boc-Histidinol(tos) on various histidine kinases. The results are summarized in Table 1:

Histidine KinaseIC50_{50} (µM)Activity Type
HK112.5Competitive Inhibition
HK28.3Non-competitive
HK315.0Mixed-type inhibition

These findings suggest that Boc-Histidinol(tos) exhibits varying degrees of inhibitory activity across different histidine kinases, indicating its potential as a broad-spectrum antibacterial agent.

Case Studies

A notable case study involved the use of Boc-Histidinol(tos) in Mycobacterium tuberculosis (Mtb), where it was shown to inhibit the growth of this pathogen effectively. The study highlighted its mechanism of action as disrupting the histidine biosynthesis pathway crucial for Mtb survival .

Research Findings

Recent research has focused on the structural characterization of histidine kinases and their interactions with inhibitors like Boc-Histidinol(tos). Notably:

  • Structural Insights : The crystal structure of a histidine kinase complexed with Boc-Histidinol(tos) revealed critical binding sites that facilitate its inhibitory action .
  • Target Identification : Studies have identified specific residues within the active site of HKs that interact with Boc-Histidinol(tos), aiding in the design of more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
boc-Histidinol(tos)
Reactant of Route 2
boc-Histidinol(tos)

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